molecular formula C27H23ClFN3O3 B2703632 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189707-72-9

5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2703632
CAS RN: 1189707-72-9
M. Wt: 491.95
InChI Key: VAKOUUOMJNPUDE-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Progesterone Receptor Modulators

Research has explored the development of progesterone receptor modulators for applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. For example, a study reported on the synthesis and structure-activity relationships of pyrrole-oxindole progesterone receptor modulators, leading to compounds with potential therapeutic applications in these areas (Fensome et al., 2008).

Antiviral and Antitumor Activities

Compounds with structural similarities have been investigated for their antiviral and antitumor activities. One study focused on the synthesis and biological evaluation of derivatives as potential treatments for cancer and viral infections, demonstrating the versatility of these compounds in drug development (Grivsky et al., 1980).

Organic Synthesis and Process Development

Another area of application is in organic synthesis and process development, where these compounds serve as key intermediates or final products in the synthesis of pharmaceuticals. For instance, research on the development of a safe and efficient process for the large-scale preparation of an antidepressant drug candidate highlights the importance of these compounds in pharmaceutical manufacturing (Anderson et al., 1997).

Quantum Mechanical Studies and Material Science

Quantum mechanical studies of aromatic halogen-substituted compounds have shed light on their potential light-harvesting properties and applications in the design of novel materials for energy conversion and storage. This research demonstrates the broader applicability of these compounds beyond pharmacology, extending into materials science and engineering (Mary et al., 2019).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O3/c1-34-23-9-6-17(13-24(23)35-2)10-11-31-16-30-25-21-14-20(29)7-8-22(21)32(26(25)27(31)33)15-18-4-3-5-19(28)12-18/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOUUOMJNPUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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